molecular formula C23H23N3O5 B2635864 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-12-8

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2635864
CAS No.: 1021067-12-8
M. Wt: 421.453
InChI Key: AAKCSDNPECSASR-UHFFFAOYSA-N
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Description

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a potent and selective kappa opioid receptor (KOR) antagonist, making it an essential pharmacological tool for probing the complex role of the dynorphin/KOR system in the central nervous system. Research utilizing this compound has been instrumental in advancing our understanding of KOR-mediated signaling pathways, which are implicated in a wide range of neurological and psychiatric states. Its high selectivity allows for the specific blockade of KOR, enabling researchers to dissect its function in animal models of stress, depression , anxiety , and substance use disorders. The compound's mechanism involves competitively inhibiting dynorphin binding at KOR, thereby modulating downstream effectors such as p38 MAPK and JNK, which are involved in behavioral stress responses and pro-depressive like effects. This spirocyclic derivative offers significant research value for developing novel therapeutic strategies by elucidating the potential of KOR antagonism for treating mood disorders and addiction , without the confounding effects of activity at other opioid receptor types.

Properties

IUPAC Name

8-(1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-15-2-4-16(5-3-15)13-26-21(28)23(24-22(26)29)8-10-25(11-9-23)20(27)17-6-7-18-19(12-17)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKCSDNPECSASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that exhibits a unique structural framework conducive to various biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

This compound features a triazaspiro structure with a benzodioxole moiety and a 4-methylphenyl group, which are critical for its biological interactions. The molecular formula is C17H16N4O3C_{17}H_{16}N_{4}O_{3} and it is identified by the CAS number 1021126-61-3 .

Anticancer Properties

Research indicates that derivatives of benzodioxole have shown significant anticancer activity. For instance, compounds containing the benzodioxole moiety have been linked to anti-proliferative effects against various cancer cell lines, including Hep3B liver cancer cells .

A study evaluated several benzodioxole derivatives and found that some exhibited potent cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM against HeLa, Caco-2, and Hep3B cell lines. The compound 2a , in particular, demonstrated the ability to induce cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

Antioxidant Activity

Antioxidant evaluation using the DPPH assay indicated that certain synthesized benzodioxole derivatives possess moderate antioxidant properties. For example, compounds with IC50 values of 39.85 µM and 79.95 µM were noted for their ability to scavenge free radicals effectively .

Other Biological Activities

In addition to anticancer and antioxidant effects, benzodioxole derivatives have shown potential in various pharmacological activities:

  • Anti-inflammatory : Compounds have been noted for their anti-inflammatory effects.
  • Antimicrobial : Certain derivatives exhibit antimicrobial properties against a range of pathogens.
  • Analgesic : Some studies report analgesic effects attributed to these compounds .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1,3,8-Triazaspiro[4.5]decane-2,4-dioneSimilar spiro structureAntitumor activity
8-Acetyl-1,3,8-triazaspiro[4.5]decaneAcetyl group instead of benzodioxoleAntimicrobial properties
Benzodioxole derivativesContains benzodioxole moietyDiverse biological activities

This comparative analysis highlights the unique combination of functional groups in This compound , which may enhance its biological activity compared to other similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzodioxole derivatives:

  • A study conducted by Hawash et al. synthesized various benzodioxole derivatives and assessed their anticancer properties on Hep3B cells. The results indicated that compound 2a significantly reduced tumor marker levels and inhibited cell cycle progression .
  • Another research effort highlighted the antioxidant capabilities of synthesized benzodioxole derivatives through in vitro assays. The results showed promising antioxidant activity comparable to known standards .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of triazaspiro compounds exhibit selective inhibitory activity against various cancer cell lines. For instance, research indicates that modifications to the triazaspiro structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development in cancer therapy .

Neuropharmacology

Research has highlighted the neuroprotective properties of similar compounds in the triazaspiro series. These compounds have shown promise in models of neurodegenerative diseases, indicating potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

There is emerging evidence that compounds with similar structural motifs possess antimicrobial properties. Studies have demonstrated that certain derivatives exhibit significant activity against bacterial strains, suggesting that this compound could be explored for developing new antibiotics or antimicrobial agents .

Case Study 1: Antitumor Activity

In a recent study published in PubMed, researchers synthesized several derivatives of the triazaspiro compound and evaluated their effects on tumor cell lines. The results indicated that specific modifications led to enhanced inhibitory effects on cell proliferation and induced apoptosis in cancer cells. The study concluded that these derivatives could serve as lead compounds for further drug development targeting specific cancer types .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazaspiro compounds in a model of ischemic stroke. The study found that treatment with these compounds significantly reduced neuronal apoptosis and improved functional recovery post-stroke. This suggests potential applications in developing neuroprotective therapies for acute neurological injuries .

Comparison with Similar Compounds

Diazaspiro[4.5]Decane Derivatives ()

Compounds such as 6-(4-methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5b) share the spiro[4.5]decane core but lack the third nitrogen atom present in the target compound. This difference reduces hydrogen-bonding capacity and alters electronic properties. For instance, 5b exhibits a melting point of 88°C and a synthesis yield of 60%, whereas the triazaspiro analog’s additional nitrogen may lower crystallinity or modify solubility .

Triazaspiro[4.5]Decane Derivatives ( and )

  • The biphenyl group at the 3-position increases steric bulk compared to the 4-methylbenzyl group in the target compound, possibly affecting membrane permeability .
  • HIF Inhibitors () : The benzodioxole substituent in the target compound contrasts with other triazaspiro derivatives bearing simpler aryl groups. This substitution may enhance binding to HIF prolyl hydroxylase’s active site via additional hydrophobic or dipole interactions .

Pharmacological and Physicochemical Properties

Target Selectivity

  • HIF Prolyl Hydroxylase Inhibition () : Compared to other triazaspiro inhibitors, the benzodioxole substituent could improve potency by mimicking natural substrates’ α-ketoglutarate cofactor .

Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 8: Benzodioxole; 3: 4-methylbenzyl
6-(4-Methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5b) 88 60 6: 4-Methylphenyl
3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-triazaspiro[4.5]decane-2,4-dione Not reported Not reported 8: Thiophen-2-ylmethyl; 3: Biphenyl

Q & A

Q. What are the optimized synthetic routes for 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer : The compound can be synthesized via nucleophilic substitution using a spiro-hydantoin precursor (e.g., 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione) and a substituted benzyl halide (e.g., 1-(chloromethyl)-4-methylbenzene). Key conditions include:

  • Solvent : N,N-dimethylformamide (DMF) or dioxane.
  • Base : Potassium carbonate (K₂CO₃) for deprotonation.
  • Temperature : 25–80°C for 4–16 hours.
  • Workup : Neutralization with sodium bicarbonate and purification via column chromatography (e.g., dichloromethane/methanol 9:1) .

Q. Table 1: Comparison of Synthesis Conditions

Parameter (DMF/K₂CO₃) (Dioxane/HCl)
Reaction Time4–16 hours4 hours
Yield OptimizationModerate (60–70%)High (80–85%)
Purification ComplexityModerateHigh (acidic workup)

Q. How is the structural characterization of this compound performed?

Methodological Answer : Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on spirocyclic and benzodioxole moieties (e.g., benzylic CH₂ at δ 4.2–4.5 ppm) .
    • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and benzodioxole C-O-C vibrations (1250–1100 cm⁻¹) .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) with <2 ppm error.
  • Elemental Analysis : Validate purity (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can in silico screening guide the identification of biological targets for this compound?

Methodological Answer : Machine learning-based predictors (e.g., trained on protein-ligand interaction databases) can prioritize targets by:

  • Docking Studies : Simulate binding to domains like the WH1 region of WASp (critical for actin nucleation in hematopoietic malignancies).
  • Pharmacophore Filtering : Match the spirocyclic core and benzodioxole groups to known bioactive motifs.
  • Validation : Compare binding affinity to homologs (e.g., N-WASp) to ensure specificity .

Key Finding : Analogous spiro-triazaspiro compounds (e.g., WASp-targeting SMC #13) show IC₅₀ values <1 µM in inhibiting malignant cell migration .

Q. What strategies resolve contradictions in SAR studies for spiro-triazaspiro derivatives?

Methodological Answer : Contradictions in structure-activity relationships (SAR) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety may enhance receptor binding but reduce solubility.
  • Stereochemical Variants : Enantiomers of the spirocyclic core show divergent activity (e.g., R-configuration improves 5-HT₂C receptor antagonism by 10-fold) .
  • Experimental Validation : Use orthogonal assays (e.g., SPR for binding, cell-based functional assays) to confirm activity trends .

Q. How is the compound evaluated in disease models (e.g., cancer or neurological disorders)?

Methodological Answer :

  • In Vitro :
    • Proliferation Assays : Dose-dependent inhibition of hematopoietic cancer cells (e.g., IC₅₀ = 0.8 µM in NHL cells) .
    • Migration/Invasion : Transwell assays with Matrigel-coated membranes.
  • In Vivo :
    • Xenograft Models : Administer 10–50 mg/kg/day intraperitoneally; monitor tumor volume reduction (e.g., 60% in 14 days) .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂ ≈ 3–5 hours) and brain penetration (logBB >0.3 for CNS targets) .

Q. What are the challenges in spectroscopic analysis of spirocyclic compounds?

Methodological Answer : Spiro systems complicate spectral interpretation due to:

  • Conformational Rigidity : Restricts free rotation, splitting NMR signals (e.g., diastereotopic protons).
  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve assignments.
  • UV Shifts : Electron-withdrawing groups (e.g., benzodioxole) cause bathochromic shifts (λmax 270→290 nm) .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

Methodological Answer :

  • LC-MS/MS : Identify impurities (e.g., des-methyl derivatives or oxidation byproducts).
  • Process Optimization : Replace DMF with acetonitrile to reduce carbamate side products.
  • Crystallization : Use ethanol/water mixtures to enhance purity (>99% by HPLC) .

Q. What mechanistic insights explain the compound’s selectivity for hematopoietic vs. non-hematopoietic cells?

Methodological Answer : Selectivity arises from:

  • Receptor Expression : WASp is overexpressed in hematopoietic malignancies.
  • Metabolic Stability : Liver microsomal assays show rapid clearance in non-target tissues (e.g., t₁/₂ <1 hour in hepatocytes) .
  • Cellular Uptake : Lipophilicity (logP ≈ 2.5) favors accumulation in lymphoid cells .

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